molecular formula C12H14ClNO2 B2426090 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide CAS No. 2411200-96-7

2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide

Cat. No. B2426090
CAS RN: 2411200-96-7
M. Wt: 239.7
InChI Key: BLMDBDFJQVPBCZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer properties, and studies have been conducted to investigate its potential as a therapeutic agent for cancer treatment. It has also been studied for its potential use as an antimicrobial agent, with promising results in inhibiting the growth of various bacterial strains.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial strains. Additionally, it has been shown to have anti-inflammatory properties, reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide in lab experiments is its potential as a therapeutic agent for cancer treatment. It has also been shown to have antimicrobial and anti-inflammatory properties, making it a promising candidate for use in the development of new drugs. However, one limitation of using 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide is its potential toxicity, which needs to be carefully evaluated in future studies.

Future Directions

There are several future directions for research on 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide. One potential direction is to further investigate its mechanism of action, which could provide insights into its potential use as a therapeutic agent for cancer treatment. Another direction is to explore its potential as an antimicrobial agent, with a focus on its effectiveness against antibiotic-resistant bacterial strains. Additionally, future studies could evaluate its safety and toxicity profile, which could inform its potential use in clinical settings.
In conclusion, 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of the product, and studies have shown that it has anticancer, antimicrobial, and anti-inflammatory properties. Future research could further explore its mechanism of action, safety profile, and potential as a therapeutic agent for cancer treatment and antimicrobial agent.

Synthesis Methods

The synthesis of 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide involves the reaction of 3,4-dihydroisocoumarin with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an amine such as methylamine to yield the final product. The synthesis method has been optimized to produce high yields of the product and has been widely used in scientific research.

properties

IUPAC Name

2-chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-6-12(15)14-7-9-2-1-3-10-8-16-5-4-11(9)10/h1-3H,4-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMDBDFJQVPBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CC=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide

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